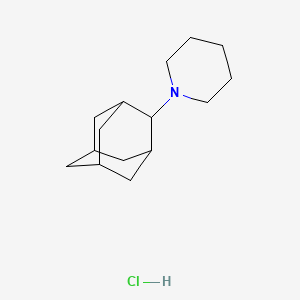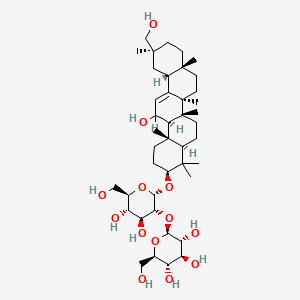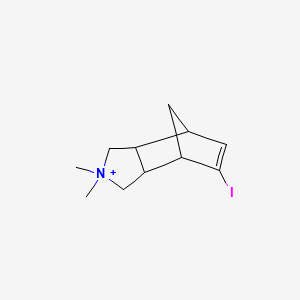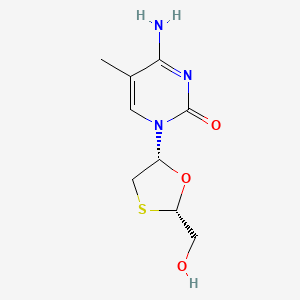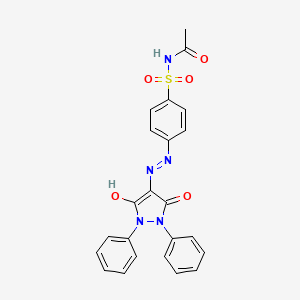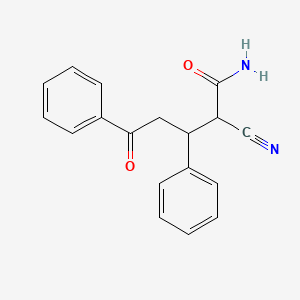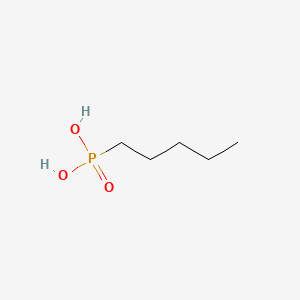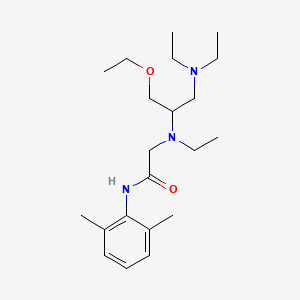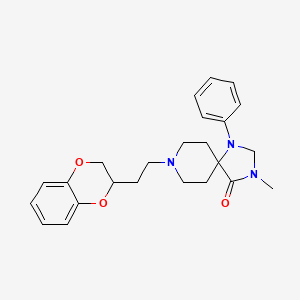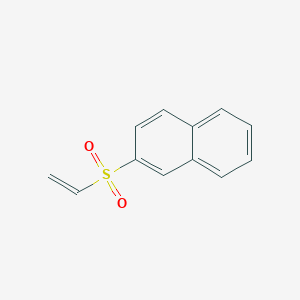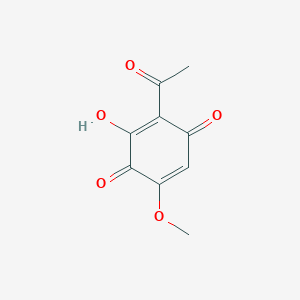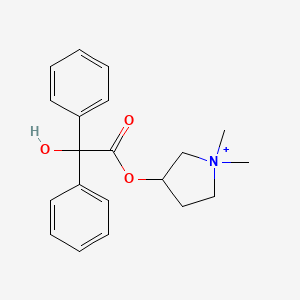
Benzopyrronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzopyrronium is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a benzene ring fused with a pyrazole ring. This compound has garnered significant interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzopyrronium can be synthesized through several methods. One common approach involves the cyclization of hydrazones with carbonyl compounds under acidic or basic conditions. Another method includes the use of transition-metal catalysts to facilitate the formation of the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, this compound is often produced through a multi-step process that includes the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of its production. Industrial methods also focus on optimizing yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Benzopyrronium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents such as sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the benzene or pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nitrating agents; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in synthetic applications or as intermediates in pharmaceutical synthesis.
Wissenschaftliche Forschungsanwendungen
Benzopyrronium has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of benzopyrronium involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, this compound derivatives have been found to inhibit acetylcholine receptors, which play a role in neurotransmission. This inhibition can result in various physiological effects, making it useful in treating conditions like hyperhidrosis and chronic obstructive pulmonary disease (COPD).
Vergleich Mit ähnlichen Verbindungen
Pyridine: A six-membered ring with one nitrogen atom, commonly used as a solvent and reagent in organic synthesis.
Pyrrole: A five-membered ring with two nitrogen atoms, known for its role in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
765836-13-3 |
|---|---|
Molekularformel |
C20H24NO3+ |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H24NO3/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,13-15H2,1-2H3/q+1 |
InChI-Schlüssel |
DKSDLGLRESJFOT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


